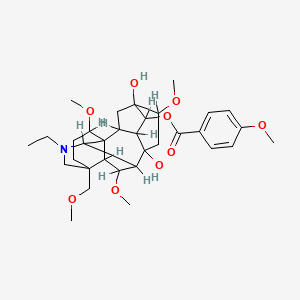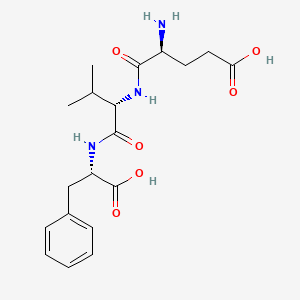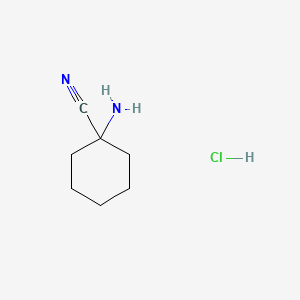
2-Fluoro-4-nitroanisole
Vue d'ensemble
Description
2-Fluoro-4-nitroanisole is a 2-halo-4-nitroanisole . It is a white to light yellow crystalline powder . It has been used as an alternative biochemical photoprobe for proteins .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-4-nitroanisole is C7H6FNO3 . It has a molecular weight of 171.13 .Chemical Reactions Analysis
2-Fluoro-4-nitroanisole’s photoreaction with the nucleophiles hydroxide ion and pyridine has been investigated . The mechanism of its photoreaction with n-hexylamine has also been studied .Physical And Chemical Properties Analysis
2-Fluoro-4-nitroanisole has a density of 1.3±0.1 g/cm3, a boiling point of 277.2±20.0 °C at 760 mmHg, and a flash point of 121.4±21.8 °C . It has a molar refractivity of 39.5±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 129.5±3.0 cm3 .Applications De Recherche Scientifique
, allows for various chemical reactions, particularly in the synthesis of complex organic compounds. It can undergo nucleophilic substitution reactions due to the presence of a good leaving group (nitro group), making it a versatile reagent for constructing aromatic compounds with specific functional groups.
Photoreaction Studies
The compound’s photoreactivity has been explored in scientific studies. Researchers have investigated its photoreaction with nucleophiles like hydroxide ions and pyridine . Understanding these reactions is crucial for developing photochemical processes and could lead to advancements in the synthesis of light-sensitive materials.
Biochemical Photoprobes
2-Fluoro-4-nitroanisole: has been used as an alternative biochemical photoprobe for proteins . Photoprobes are compounds that can be activated by light to form covalent bonds with biomolecules, allowing researchers to study protein structures and interactions in greater detail.
Safety and Handling Research
2-Fluoro-4-nitroanisole: is subject to safety and handling research due to its potential respiratory and skin irritant properties. This research is vital for developing safe laboratory practices and understanding the environmental impact of chemical compounds .
Safety and Hazards
2-Fluoro-4-nitroanisole is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical .
Mécanisme D'action
Target of Action
It has been used as an alternative biochemical photoprobe for proteins , suggesting that it may interact with various proteins within a biological system.
Mode of Action
2-Fluoro-4-nitroanisole is a 2-halo-4-nitroanisole, and its photoreaction with nucleophiles such as the hydroxide ion and pyridine has been investigated . Additionally, the mechanism of its photoreaction with n-hexylamine has also been studied . These reactions likely involve the transfer of the fluorine atom to the nucleophile, resulting in the formation of a new bond.
Biochemical Pathways
Given its reactivity with nucleophiles, it may be involved in various biochemical reactions, particularly those involving proteins, as it has been used as a photoprobe for proteins .
Result of Action
Its use as a photoprobe suggests it may be involved in the study of protein structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-nitroanisole. For instance, its photoreactivity suggests that light exposure could influence its activity . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Propriétés
IUPAC Name |
2-fluoro-1-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMVTXUXZUPGGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278852 | |
| Record name | 2-Fluoro-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-nitroanisole | |
CAS RN |
455-93-6 | |
| Record name | 2-Fluoro-1-methoxy-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 455-93-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoro-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid](/img/structure/B1330038.png)



![(5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1330047.png)



